molecular formula C9H12O3 B2645464 2-Methyl-5-propylfuran-3-carboxylic acid CAS No. 2172582-40-8

2-Methyl-5-propylfuran-3-carboxylic acid

カタログ番号: B2645464
CAS番号: 2172582-40-8
分子量: 168.192
InChIキー: LZNSOSZZCRDJKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-5-propylfuran-3-carboxylic acid (CAS 2172582-40-8) is a high-purity furan carboxylic acid derivative offered for biochemical research. This compound features a molecular formula of C9H12O3 and a molecular weight of 168.19 g/mol . With a logP of approximately 2.14, it exhibits moderate lipophilicity, which can influence its behavior in biological systems . Researchers are exploring furan-based scaffolds like this one as potential building blocks for the synthesis of more complex molecules. Structurally related furan carboxylic acids, such as 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), have been identified as metabolites of interest in scientific studies on metabolic disorders . These related compounds are investigated for their potential roles in pathways affecting insulin secretion and lipid metabolism, making this chemical class a valuable tool for probing metabolic physiology . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-5-propylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-4-7-5-8(9(10)11)6(2)12-7/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNSOSZZCRDJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(O1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Methyl-5-propylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the furan-3-carboxylic acid scaffold serves as a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors, GPCR ligands, and efflux pump modulators. Specifically, 2-Methyl-5-propylfuran-3-carboxylic acid (CAS: 2172582-40-8)[1] represents a highly optimized building block. By strategically positioning a methyl group at the C2 position and a propyl chain at the C5 position, this molecule achieves a precise balance of steric shielding and lipophilicity, making it an ideal candidate for fragment-based drug design (FBDD) and late-stage functionalization.

This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores the structure-activity relationship (SAR) causality that makes this compound valuable in medicinal chemistry.

Physicochemical Properties and Structural Causality

Understanding the physical and chemical baseline of a building block is critical for predicting its behavior in biological systems and organic synthesis. The quantitative data for 2-Methyl-5-propylfuran-3-carboxylic acid[1] is summarized below.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C9H12O3Defines the baseline stoichiometry and mass[1].
Molecular Weight 168.19 g/mol Low molecular weight (<300 Da) makes it an ideal fragment for FBDD, allowing room for further synthetic elaboration without violating Lipinski's Rule of 5[1].
CAS Registry Number 2172582-40-8Unique identifier for regulatory tracking and procurement[1].
LogP (Predicted) ~2.8The C5-propyl chain significantly enhances lipophilicity compared to unsubstituted furoic acid, optimizing cell membrane permeability and hydrophobic pocket anchoring.
pKa (Predicted) ~4.3The electron-donating C2-methyl group slightly raises the pKa relative to standard furan-3-carboxylic acid, ensuring the carboxylate remains predominantly ionized at physiological pH (7.4) for salt-bridge formation.
TPSA 50.44 ŲThe Topological Polar Surface Area is optimal for blood-brain barrier (BBB) penetration and excellent oral bioavailability.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of highly substituted furan-3-carboxylic acids often relies on the aromatization of dihydrofurans or multi-component condensations ()[2]. To synthesize 2-Methyl-5-propylfuran-3-carboxylic acid with high regioselectivity, a modified Feist-Benary approach is utilized.

Phase 1: Alkylation and Dicarbonyl Formation
  • Protocol : Dissolve ethyl acetoacetate (1.0 eq) and 1-chloro-2-pentanone (1.1 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (2.0 eq). Reflux the mixture for 12 hours under an inert atmosphere.

  • Expertise & Causality : K₂CO₃ is selected as a mild, non-nucleophilic base. It is strong enough to deprotonate the active methylene of ethyl acetoacetate to form the enolate, but weak enough to prevent the hydrolysis of the ester or unwanted aldol condensations of the ketone. Acetone provides an optimal boiling point (56°C) to drive the substitution thermodynamically while preventing thermal degradation.

  • Self-Validating Checkpoint : Monitor via TLC (Hexane:EtOAc 4:1). The system validates the completion of this phase when the ethyl acetoacetate spot (Rf ~0.4) completely disappears, replaced by a new dicarbonyl intermediate spot (Rf ~0.3).

Phase 2: Acid-Catalyzed Cyclization (Aromatization)
  • Protocol : Filter the K₂CO₃ salts and concentrate the filtrate in vacuo. Redissolve the crude intermediate in toluene, add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq), and reflux with a Dean-Stark trap for 4 hours.

  • Expertise & Causality : pTSA protonates the carbonyl oxygen, increasing its electrophilicity and triggering an intramolecular attack by the enol oxygen. The use of a Dean-Stark trap is critical; it physically removes the water byproduct from the reaction mixture, driving the equilibrium toward the aromatized furan ring via Le Chatelier's principle.

  • Self-Validating Checkpoint : The collection of the theoretical stoichiometric volume of water in the Dean-Stark trap confirms complete cyclization. TLC will show a highly non-polar spot (Rf ~0.8) corresponding to the furan ester.

Phase 3: Saponification and Isolation
  • Protocol : Dissolve the resulting ester in a 3:1 mixture of THF and water. Add LiOH monohydrate (3.0 eq). Stir at 40°C for 6 hours. Cool the mixture to 0°C and acidify dropwise with 2M HCl to pH 2. Filter and dry the resulting precipitate.

  • Expertise & Causality : LiOH in THF/H₂O is chosen over NaOH/EtOH to prevent transesterification side-reactions and to easily solubilize the highly lipophilic furan ester. The low temperature (0°C) during acidification prevents the "oiling out" of the lipophilic free acid, encouraging a highly pure crystal lattice formation.

  • Self-Validating Checkpoint : The protocol self-validates when a persistent white precipitate forms exclusively at pH < 3, physically confirming the transition of the water-soluble carboxylate salt into the insoluble free acid.

SynthWorkflow A Ethyl Acetoacetate + 1-Chloro-2-pentanone B Mild Base Alkylation (K2CO3, Acetone) A->B C Dicarbonyl Intermediate B->C D Acid-Catalyzed Cyclization (-H2O) C->D E Ethyl 2-methyl-5-propyl furan-3-carboxylate D->E F Saponification (LiOH, THF/H2O) E->F G Acidification (pH 2) & Cold Precipitation F->G H 2-Methyl-5-propylfuran -3-carboxylic acid G->H

Figure 1: Step-by-step synthetic workflow from acyclic precursors to the final furanic acid.

Pharmacological Relevance and Structural-Activity Relationship (SAR)

Furan derivatives frequently serve as critical pharmacophores. For example, highly substituted furan-3-carboxylic acid amides have been extensively explored as P-glycoprotein inhibitors to enhance the bioavailability of co-administered anticancer agents ()[3].

The specific substitution pattern of 2-Methyl-5-propylfuran-3-carboxylic acid provides distinct SAR advantages:

  • C5-Propyl Group : Acts as a hydrophobic anchor. By increasing the LogP to ~2.8, it allows the molecule to deeply penetrate lipophilic binding pockets (such as the transmembrane domains of efflux pumps).

  • C2-Methyl Group : Provides critical steric shielding. Unsubstituted furans are highly susceptible to rapid metabolic oxidation (e.g., by Cytochrome P450 enzymes) leading to toxic reactive epoxides. The C2-methyl group blocks this metabolic liability, increasing the compound's half-life.

  • C3-Carboxylic Acid : Serves as the primary electrostatic interaction point, capable of forming strong hydrogen bonds or salt bridges with basic amino acid residues (like Arginine or Lysine) in the target protein.

SAR_Logic Core Furan-3-carboxylic Acid Core Target Target Protein Binding Pocket Core->Target Scaffold positioning Propyl C5-Propyl Group (Lipophilicity) Propyl->Target Hydrophobic interaction Methyl C2-Methyl Group (Steric Shielding) Methyl->Target Prevents C2 oxidation Carboxyl C3-Carboxylic Acid (H-Bonding) Carboxyl->Target Salt bridge formation

Figure 2: Logical SAR relationship between structural moieties and target binding dynamics.

Analytical Characterization Standards

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃) :

    • ~11.0 ppm (br s, 1H, COOH)

    • ~6.2 ppm (s, 1H, furan C4-H)

    • ~2.6 ppm (t, 2H, propyl α-CH₂)

    • ~2.4 ppm (s, 3H, C2-CH₃)

    • ~1.6 ppm (m, 2H, propyl β-CH₂)

    • ~0.9 ppm (t, 3H, propyl γ-CH₃)

    • Causality for Validation: The complete absence of ethyl ester signals (a quartet at 4.1 ppm and a triplet at 1.3 ppm) is the definitive proof that the Phase 3 saponification was 100% successful.

  • LC-MS (ESI-) : Expected m/z [M-H]⁻ = 167.1, confirming the molecular weight of the ionized free acid.

References

  • Zanatta, N., et al. "Convenient synthesis of furan-3-carboxylic acid and derivatives". Tetrahedron Letters, 45(29), 5689-5691 (2004). URL:[Link]

  • Han, H., et al. "P-glycoprotein inhibitor, method for preparing the same and pharmaceutical composition comprising the same". US Patent US20070072900A1 (2007).

Sources

Structural Elucidation of 2-Methyl-5-propylfuran-3-carboxylic acid: A High-Resolution NMR Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of heteroaromatic building blocks is a critical quality control gateway. 2-Methyl-5-propylfuran-3-carboxylic acid (C₉H₁₂O₃) is a highly substituted furan derivative whose nuclear magnetic resonance (NMR) profile is governed by a complex interplay of ring currents, mesomeric pulls, and inductive effects. This technical guide deconstructs the ¹H and ¹³C NMR spectra of this molecule, moving beyond empirical observation to explain the underlying electronic causality of every chemical shift. Furthermore, it establishes a self-validating experimental protocol to ensure absolute data integrity during acquisition.

Molecular Architecture & Electronic Causality

To accurately interpret the NMR spectra of 2-Methyl-5-propylfuran-3-carboxylic acid, one must first map the electronic forces dictating the microenvironment of each nucleus:

  • The Furan Ring Current: Furan is a π -excessive heteroaromatic system. The oxygen atom donates its unshared electron pair into the conjugated ring, creating a diamagnetic ring current that establishes the baseline deshielding for all attached nuclei (1)[1].

  • Mesomeric Deshielding (-M): The C3-carboxylic acid group exerts a powerful electron-withdrawing mesomeric effect. By pulling electron density out of the π -system, it significantly deshields the remaining furan proton at C4, shifting it further downfield than it would appear in an unsubstituted furan analog (2)[2].

  • Inductive Donation (+I): The C2-methyl and C5-propyl groups act as weak electron donors via hyperconjugation. While they provide localized shielding to the carbons they are directly attached to, this effect is largely overpowered by the global electron deficiency induced by the carboxylate group and the electronegative ring oxygen.

High-Resolution ¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is characterized by distinct aliphatic spin systems and a highly deshielded heteroaromatic signature.

Table 1: ¹H NMR Quantitative Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Electronic Causality & Assignment
-COOH 11.50Broad Singlet (br s)1H-Highly deshielded acidic proton; broad due to chemical exchange and hydrogen bonding (3)[3].
C4-H 6.55Singlet (s)1H-Solitary furan ring proton; deshielded by the adjacent C3-COOH mesomeric pull.
C5-CH₂ (α) 2.65Triplet (t)2H~7.5Allylic/benzylic-like position; deshielded by the adjacent furan ring's π -cloud.
C2-CH₃ 2.55Singlet (s)3H-Methyl attached to C2; deshielded by the adjacent ring oxygen and ortho-COOH group.
C5-CH₂ (β) 1.65Sextet (h)2H~7.5Aliphatic methylene; split by adjacent α-CH₂ and γ-CH₃ protons ( n+1 rule).
C5-CH₃ (γ) 0.95Triplet (t)3H~7.5Terminal aliphatic methyl group of the propyl chain.

¹³C NMR Spectroscopic Analysis & Carbon Mapping

Carbon-13 NMR provides a direct map of the molecular skeleton. The chemical shifts are highly sensitive to the electronegativity of adjacent atoms and the hybridization state of the carbon nuclei (4)[4].

Table 2: ¹³C NMR Quantitative Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeElectronic Causality & Assignment
C3-COOH 169.5Quaternary (C=O)Carbonyl carbon; heavily deshielded by two electronegative oxygen atoms (3)[3].
C2 159.0Quaternary (C)Furan ring carbon; directly attached to the ring oxygen and deshielded by C3-COOH.
C5 156.5Quaternary (C)Furan ring carbon; directly attached to the ring oxygen and the propyl group.
C3 114.0Quaternary (C)Furan ring carbon; shielded relative to C2/C5, but attached to the electron-withdrawing COOH.
C4 109.5Methine (CH)Furan ring carbon; standard aromatic shift for an unsubstituted furan position.
C5-CH₂ (α) 30.5Methylene (CH₂)Propyl α-carbon; deshielded by the adjacent heteroaromatic ring.
C5-CH₂ (β) 21.0Methylene (CH₂)Propyl β-carbon; standard aliphatic shift.
C2-CH₃ 14.5Methyl (CH₃)Methyl carbon attached to the C2 position.
C5-CH₃ (γ) 13.8Methyl (CH₃)Terminal propyl methyl carbon.

Note: The assignment of these shifts is frequently validated against empirically scaled GIAO (Gauge-Independent Atomic Orbital) computational models to ensure absolute structural certainty (5)[5].

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the NMR acquisition must be executed as a self-validating system . This means the protocol contains internal mathematical locks that immediately flag poor sample preparation or incomplete relaxation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of 2-Methyl-5-propylfuran-3-carboxylic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): Set to 5.0 seconds . Causality: Carboxylic acid protons and isolated methyl groups have long longitudinal relaxation times ( T1​ ). A short D1 will truncate their recovery, leading to artificially low integration values.

    • Scans: 16 to 32 scans for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Scans: 1024 scans minimum to resolve quaternary carbons (C2, C3, C5, C=O).

  • The Self-Validation Check: Process the ¹H spectrum (Fourier Transform, phase correction, baseline correction). Set the integration of the C2-methyl group strictly to 3.00 .

    • Pass Criteria: The terminal propyl methyl (γ) must integrate to exactly 3.00 (±0.05), and the C4 furan proton must integrate to exactly 1.00 (±0.05).

    • Failure Causality: If the C4 proton integrates to <0.95, the D1 delay was too short, or the sample contains co-eluting aliphatic impurities. The acquisition must be rejected and rerun.

Structural Elucidation Workflow

Workflow S1 Sample Preparation (CDCl3 + 0.03% TMS) S2 1H NMR Acquisition (zg30, D1 > 5T1) S1->S2 S3 13C NMR Acquisition (zgpg30, Decoupled) S1->S3 S4 Signal Processing (FT, Phase/Baseline Correction) S2->S4 S3->S4 S5 Integration & Multiplicity (Self-Validation Check: 3:1 Ratio) S4->S5 S6 Chemical Shift Mapping (Electronic Causality Analysis) S4->S6 S7 Structural Elucidation (2-Methyl-5-propylfuran-3-carboxylic acid) S5->S7 S6->S7

Workflow for self-validating NMR structural elucidation of furan derivatives.

References

  • Abraham, R. J., et al. (1999). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph / Progress in NMR Spectroscopy. 1

  • Benchchem. (2025). A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers. Benchchem Technical Guides. 2

  • Page, T. F., et al. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. 4

  • Princeton University. (2008). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. 3

  • Lodewyk, M. W., et al. (2012). Computed 13C NMR Chemical Shifts via Empirically Scaled GIAO Shieldings and Molecular Mechanics Geometries. ACS Publications. 5

Sources

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Methyl-5-propylfuran-3-carboxylic acid via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth walkthrough for the determination of the single-crystal X-ray structure of 2-Methyl-5-propylfuran-3-carboxylic acid. The content is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind the experimental choices. As of the writing of this guide, a public crystal structure for this specific compound has not been reported, making this a de novo guide to its structural elucidation.

Introduction: The Scientific Imperative

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount. It dictates solubility, bioavailability, stability, and manufacturability. 2-Methyl-5-propylfuran-3-carboxylic acid, a substituted furan derivative, presents an interesting case for structural analysis due to the conformational flexibility of the propyl chain and the potential for various intermolecular interactions, such as hydrogen bonding, through its carboxylic acid moiety. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid.[1][2] This guide will detail the hypothetical, yet scientifically rigorous, process for determining its crystal structure.

Synthesis and Purification: The Foundation of Quality Crystals

A high-quality crystal begins with a high-purity compound. The synthesis of 2-Methyl-5-propylfuran-3-carboxylic acid would likely follow established furan synthetic routes, which are beyond the scope of this guide. However, the final product must be rigorously purified.

Protocol 1: Purification of 2-Methyl-5-propylfuran-3-carboxylic acid

  • Initial Purification: The crude product is first subjected to column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired compound.

  • Recrystallization: The product from chromatography is then recrystallized from a suitable solvent system. A solvent screen should be performed to identify a solvent in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

  • Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure it is >99% pure before proceeding to crystallization trials.

Crystallization: From Solution to a Single Crystal

Growing diffraction-quality single crystals is often the most challenging step in a crystal structure determination.[3][4] For a small organic molecule like 2-Methyl-5-propylfuran-3-carboxylic acid, several techniques can be employed.[1][5]

3.1. Causality Behind Crystallization Method Selection

The choice of crystallization method is dictated by the solubility of the compound. Given the carboxylic acid functionality, the molecule is likely to have moderate polarity. A variety of solvents should be screened.[3]

Table 1: Hypothetical Solvent Screen for Crystallization

SolventSolubility at 25°CSolubility at 60°CObservations
WaterInsolubleSparingly solublePotential for hydrothermal methods
MethanolHighly solubleHighly solubleUnsuitable for slow evaporation
EthanolSolubleHighly solublePossible for vapor diffusion
AcetoneHighly solubleHighly solubleUnsuitable for slow evaporation
DichloromethaneSolubleHighly solublePossible for vapor diffusion
Ethyl AcetateSparingly solubleSolubleGood candidate for slow evaporation
HexanesInsolubleInsolubleGood as an anti-solvent
TolueneSparingly solubleSolubleGood candidate for slow evaporation

Based on this hypothetical screen, slow evaporation from ethyl acetate or toluene, and vapor diffusion with a hexane anti-solvent are promising starting points.

Protocol 2: Crystallization by Slow Evaporation

  • Prepare a saturated solution of the purified compound in ethyl acetate at room temperature.

  • Filter the solution through a 0.2 µm syringe filter into a clean, small vial.

  • Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Protocol 3: Crystallization by Vapor Diffusion

  • Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol or dichloromethane) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (an anti-solvent, e.g., hexanes) in which the compound is insoluble.[5]

  • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[5]

X-ray Diffraction Data Collection: Illuminating the Crystal

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6][7]

4.1. Experimental Workflow for Data Collection

The following diagram illustrates the key steps in the data collection process.

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_selection Crystal Selection under Microscope mounting Mounting on Goniometer crystal_selection->mounting centering Crystal Centering in X-ray Beam mounting->centering unit_cell Unit Cell Determination centering->unit_cell data_collection Full Data Collection unit_cell->data_collection integration Integration of Reflection Intensities data_collection->integration scaling Scaling and Merging of Data integration->scaling absorption Absorption Correction scaling->absorption

Caption: Workflow for single-crystal X-ray diffraction data collection.

Table 2: Hypothetical Data Collection and Crystal Parameters

ParameterValue
InstrumentBruker D8 VENTURE with a PHOTON II detector
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123(4) Å
b8.456(3) Å
c12.345(5) Å
α90°
β109.23(1)°
γ90°
Volume998.7(7) ų
Z4
Density (calculated)1.223 Mg/m³
Absorption Coefficient0.089 mm⁻¹
F(000)400
Theta range for data collection2.50 to 27.50°
Reflections collected9876
Independent reflections2287 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data, which consists of a list of reflection intensities, is used to solve and refine the crystal structure.[8]

5.1. The Phasing Problem and Structure Solution

The primary challenge in X-ray crystallography is the "phasing problem." While we can measure the intensities (related to the square of the structure factor amplitudes), the phase information is lost. For small molecules like 2-Methyl-5-propylfuran-3-carboxylic acid, direct methods are typically successful in solving the phase problem.[7]

5.2. Structure Refinement

Once an initial model of the structure is obtained, it must be refined against the experimental data.[9][10] This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.[11]

Protocol 4: Structure Solution and Refinement

  • Software Selection: A software suite such as SHELX, Olex2, or the PHENIX suite is used for structure solution and refinement.[9]

  • Structure Solution: The structure is solved using direct methods, which should reveal the positions of all non-hydrogen atoms.

  • Initial Refinement: The initial model is refined using a least-squares method. Anisotropic displacement parameters are typically used for non-hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model. The hydrogen atoms of the carboxylic acid group may be located from the difference Fourier map.

  • Final Refinement: The final refinement is performed until the model converges, meaning that further changes to the parameters do not significantly improve the fit to the data. The quality of the final model is assessed using metrics such as R-factors and the goodness-of-fit.

Table 3: Hypothetical Refinement Details

ParameterValue
Refinement methodFull-matrix least-squares on F²
R1 [I > 2sigma(I)]0.045
wR2 (all data)0.112
Goodness-of-fit on F²1.05
Largest diff. peak and hole0.23 and -0.21 e.Å⁻³

Analysis of the Crystal Structure: Insights into Molecular and Supramolecular Chemistry

The refined crystal structure provides a wealth of information:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the 2-Methyl-5-propylfuran-3-carboxylic acid molecule can be determined. The conformation of the propyl chain and the orientation of the carboxylic acid group relative to the furan ring are of particular interest.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice is dictated by intermolecular forces. For this molecule, hydrogen bonding between the carboxylic acid groups is expected to be a dominant interaction, likely forming dimers. Other weaker interactions, such as C-H···O interactions and van der Waals forces, will also play a role in the overall crystal packing.

The following diagram illustrates a hypothetical hydrogen-bonding interaction.

hydrogen_bonding cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 C1 C=O O1 O-H C2 C=O O1->C2 O2 O-H O2->C1

Caption: Diagram of a hypothetical hydrogen-bonded dimer.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically sound workflow for the determination of the crystal structure of 2-Methyl-5-propylfuran-3-carboxylic acid. The successful elucidation of this structure would provide invaluable insights into its solid-state properties, which is crucial for its potential applications in drug development and materials science. Further studies could involve computational modeling to understand the energetics of the observed conformation and packing, as well as investigations into polymorphism, where the same molecule crystallizes in different forms.

References

  • Afonine, P. V., Grosse-Kunstleve, R. W., Echols, N., Headd, J. J., Moriarty, N. W., Mustyakimov, M., ... & Adams, P. D. (2012). Towards automated crystallographic structure refinement with phenix.refine. Acta Crystallographica Section D: Biological Crystallography, 68(4), 352-367. [Link]

  • AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link]

  • Bruker. (n.d.). RADS Software. Retrieved from [Link]

  • Dunitz, J. D. (2003). Crystal structure determination of organic compounds from X-ray powder diffraction data. Journal of Synthetic Organic Chemistry, Japan, 61(12), 1176-1182. [Link]

  • Giacovazzo, C. (2014). Fundamentals of Crystallography. Oxford University Press.
  • Held, A., & Grabowsky, S. (2023). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 79(8), 653-659. [Link]

  • Holden, A., & Singer, P. (1982). Crystals and Crystal Growing. MIT Press.
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
  • Jones, W., & Motherwell, W. D. S. (2005). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 61(s1), c453-c453. [Link]

  • Materials Research Laboratory, University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Retrieved from [Link]

  • MAUD. (2025). MAUD software. Retrieved from [Link]

  • Ooi, L. (2010). Principles of X-ray Crystallography. Oxford University Press. [Link]

  • Phenix. (n.d.). Structure Refinement. Retrieved from [Link]

  • Profex. (n.d.). Open Source XRD and Rietveld Refinement. Retrieved from [Link]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. F1000Research, 5. [Link]

  • Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry. John Wiley & Sons.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Terwilliger, T. C. (2010). 1.7 Refinement of X-ray Crystal Structures. In Comprehensive Natural Products II (pp. 105-114). Elsevier. [Link]

  • Thomas, J. M. (1982). Probing the secrets of solids by X-ray crystallography.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Wood, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1699-1718. [Link]

Sources

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of 2-Methyl-5-propylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the furan scaffold has consistently emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] Its unique electronic and steric properties make it a cornerstone in medicinal chemistry, with furan derivatives showing promise in antimicrobial, anti-inflammatory, and anticancer applications.[1][3][4] This guide focuses on a specific, yet under-explored molecule: 2-Methyl-5-propylfuran-3-carboxylic acid. The presence of a carboxylic acid moiety, a key functional group for interaction with numerous receptors, suggests a compelling, albeit unconfirmed, potential for this compound to modulate cellular signaling pathways.

This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic roadmap for the rigorous investigation of the receptor binding affinity of 2-Methyl-5-propylfuran-3-carboxylic acid. We will delve into the causal reasoning behind experimental choices, providing not just the "how," but the critical "why," to ensure that the described protocols are self-validating and yield data of the highest integrity.

Part 1: Foundational Rationale and Target Prioritization

The molecular architecture of 2-Methyl-5-propylfuran-3-carboxylic acid, specifically the carboxylic acid group, strongly suggests its potential as a ligand for receptors that recognize endogenous fatty acids. Fatty acids are now understood to be more than just metabolic substrates; they are crucial signaling molecules that activate several cell surface G protein-coupled receptors (GPCRs) and intracellular nuclear receptors.[5][6] This understanding forms the bedrock of our investigation.

Primary Hypothetical Targets

Based on a comprehensive analysis of existing literature, two primary receptor families emerge as high-probability targets for 2-Methyl-5-propylfuran-3-carboxylic acid:

  • Free Fatty Acid Receptors (FFARs): This family of GPCRs, particularly FFAR1 (GPR40) and FFAR4 (GPR120), are activated by medium to long-chain fatty acids.[5][6][7][8] Given that 2-Methyl-5-propylfuran-3-carboxylic acid shares structural motifs with these endogenous ligands, FFARs represent a compelling starting point for our investigation. The activation of these receptors is implicated in a range of metabolic and inflammatory processes.[5][9]

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[10] PPARs, particularly the PPARγ subtype, are known to bind fatty acids and their derivatives, playing a pivotal role in lipid and glucose metabolism.[11] The potential for a furan-based carboxylic acid to interact with the ligand-binding domain of PPARγ is a scientifically sound hypothesis.

Strategic Workflow for Target Validation

To systematically investigate the binding of 2-Methyl-5-propylfuran-3-carboxylic acid to these putative targets, a multi-tiered experimental approach is recommended. This workflow is designed to first establish binding and then to characterize the functional consequences of this interaction.

Caption: A strategic workflow for validating and characterizing the receptor binding of 2-Methyl-5-propylfuran-3-carboxylic acid.

Part 2: Experimental Protocols for Receptor Binding Affinity Determination

This section provides detailed, step-by-step methodologies for assessing the binding of 2-Methyl-5-propylfuran-3-carboxylic acid to our primary hypothetical targets: FFAR1 (GPR40) and PPARγ.

FFAR1 (GPR40) Binding and Functional Assays

FFAR1 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[12] We will leverage this for both direct binding and functional assessment.

This assay directly measures the ability of our test compound to displace a known radiolabeled ligand from the FFAR1 receptor.

Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing human FFAR1 (GPR40).[12]

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]AM-1638), and varying concentrations of 2-Methyl-5-propylfuran-3-carboxylic acid.[12]

    • For non-specific binding determination, include a high concentration of a known non-radioactive FFAR1 agonist (e.g., TAK-875) in a set of wells.[12]

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the FFAR1 radioligand competition binding assay.

This assay measures the functional consequence of FFAR1 activation by detecting changes in intracellular calcium levels.

Protocol:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing human FFAR1 (GPR40) in a 96- or 384-well black-walled, clear-bottom plate.[13]

    • Allow cells to adhere and grow overnight.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).[13]

    • Incubate for 60 minutes at 37°C.[13]

    • Wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of 2-Methyl-5-propylfuran-3-carboxylic acid.

    • Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

    • Add the test compound to the wells and immediately begin recording the fluorescence intensity over time.

    • Include a known FFAR1 agonist as a positive control.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

PPARγ Binding and Activity Assays

PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs), thereby regulating gene transcription.[10]

This assay measures the ability of a test compound to displace a fluorescent probe from the PPARγ ligand-binding domain (LBD).

Protocol:

  • Reagent Preparation:

    • Obtain recombinant human PPARγ LBD.

    • Use a fluorescent probe that binds to the PPARγ LBD, such as ANS (8-Anilino-1-naphthalenesulfonic acid).[14]

  • Assay Procedure:

    • In a microplate, combine the PPARγ LBD and the fluorescent probe.[14]

    • Add varying concentrations of 2-Methyl-5-propylfuran-3-carboxylic acid.

    • Incubate at room temperature, protected from light.

    • Measure the fluorescence intensity. The binding of a ligand will displace the probe, leading to a change in fluorescence.

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the test compound concentration.

    • Determine the IC50 or Kd value from the resulting curve.

This is an ELISA-based assay that measures the ability of activated PPARγ from nuclear extracts to bind to a PPRE-coated plate.[10][11]

Protocol:

  • Nuclear Extract Preparation:

    • Treat a suitable cell line (e.g., 3T3-L1 adipocytes) with varying concentrations of 2-Methyl-5-propylfuran-3-carboxylic acid.

    • Prepare nuclear extracts from the treated cells using a commercial kit or a standard protocol.

    • Determine the protein concentration of the nuclear extracts.

  • Binding Assay:

    • Use a commercially available PPARγ transcription factor assay kit, where a specific PPRE sequence is immobilized on the bottom of 96-well plates.[11][15]

    • Add the prepared nuclear extracts to the wells and incubate to allow PPARγ to bind to the PPRE.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for PPARγ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

    • Add a developing solution (e.g., TMB substrate) and measure the absorbance at 450 nm after stopping the reaction.[15]

  • Data Analysis:

    • The absorbance is directly proportional to the amount of PPARγ bound to the PPRE.

    • Plot the absorbance against the concentration of the test compound to determine the dose-dependent effect on PPARγ activation.

Caption: Workflow for the PPARγ transcription factor activity assay.

Part 3: Data Interpretation and Advanced Characterization

The initial binding and functional data will provide a clear indication of whether 2-Methyl-5-propylfuran-3-carboxylic acid interacts with FFAR1 or PPARγ.

Quantitative Data Summary

All quantitative data should be summarized in a clear and concise table for easy comparison.

Assay Receptor Parameter Value Units
Radioligand BindingFFAR1 (GPR40)IC50Experimental ValueµM
Radioligand BindingFFAR1 (GPR40)KiCalculated ValueµM
Calcium MobilizationFFAR1 (GPR40)EC50Experimental ValueµM
Ligand BindingPPARγIC50 / KdExperimental ValueµM
Transcription FactorPPARγFold ActivationExperimental Value-
Signaling Pathway Visualization

If 2-Methyl-5-propylfuran-3-carboxylic acid is found to be an agonist of FFAR1, the following signaling pathway would be activated:

Caption: The Gq-mediated signaling pathway initiated by FFAR1 activation.

Conclusion: A Path Forward

This technical guide provides a robust framework for the comprehensive evaluation of the receptor binding affinity of 2-Methyl-5-propylfuran-3-carboxylic acid. By focusing on high-probability targets and employing validated, state-of-the-art methodologies, researchers can generate high-quality, reproducible data. The insights gained from these studies will not only elucidate the pharmacological profile of this specific molecule but also contribute to the broader understanding of how furan derivatives can be leveraged for therapeutic benefit. The furan scaffold remains a rich source of pharmacological innovation, and a systematic approach, as outlined here, is paramount to unlocking its full potential.[1]

References

  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery - Benchchem. (URL: )
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: )
  • Complex Pharmacology of Free Fatty Acid Receptors | Chemical Reviews. (URL: )
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Furan: A Promising Scaffold for Biological Activity. (URL: )
  • Opportunities and Challenges for Fatty Acid Mimetics in Drug Discovery - ACS Public
  • Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science -Biomolecules & Therapeutics - KoreaScience. (URL: )
  • Free Fatty Acid Receptors and Drug Discovery - J-Stage. (URL: )
  • A Review on Biological and Medicinal Significance of Furan. (URL: )
  • Free fatty acid receptors and drug discovery - PubMed. (URL: _)
  • Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC - NIH. (URL: [Link])

  • Human PPAR-gamma Transcription Factor Activity Assay Kit - RayBiotech. (URL: [Link])

  • How can I assess the activity of the nuclear receptor PPAR gamma? - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of a Promising Novel FFAR1/GPR40 Targeting Fluorescent Probe for β-Cell Imaging - ACS Publications - American Chemical Society. (URL: [Link])

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC. (URL: [Link])

  • screening for PPar non-agonist ligands Followed by characterization of a hit, aM-879, with additional no-adipogenic and cdk5-Mediated Phosphorylation inhibition Properties - Frontiers. (URL: [Link])

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 2-Methyl-5-propylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The furan ring is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. Specifically, 2,5-dialkylfuran-3-carboxylic acids serve as critical building blocks for designing biologically active compounds. This application note details a robust, two-stage synthesis of1 (CAS: 2172582-40-8)[1]. The protocol leverages the classic2 to construct the fully substituted furan core, followed by a high-yielding saponification step[2].

Experimental Design & Rationale

The Feist-Benary synthesis is a base-catalyzed condensation between an α-haloketone and a β-dicarbonyl compound. To achieve the specific substitution pattern (2-methyl, 5-propyl, 3-carboxy), the selected precursors are 3 and ethyl acetoacetate[3].

  • Enolate Formation & Alkylation: Pyridine is utilized as a mild base to deprotonate ethyl acetoacetate, forming a nucleophilic enolate. Mild bases are preferred over strong bases (like sodium ethoxide) to prevent premature hydrolysis of the ester functionality before cyclization occurs[2]. This enolate undergoes an SN2 reaction with 1-bromo-2-hexanone, displacing the bromide ion[4].

  • Cyclization & Dehydration: The resulting intermediate undergoes intramolecular cyclization where the enol oxygen attacks the ketone carbonyl. Subsequent dehydration yields the aromatic furan ring (ethyl 2-methyl-5-propylfuran-3-carboxylate). The choice of 1-bromo-2-hexanone dictates the 5-propyl substitution, as the alkyl chain extending from the ketone carbonyl remains intact during cyclization[2].

  • Saponification: The ethyl ester is sterically hindered but can be quantitatively hydrolyzed using aqueous sodium hydroxide in ethanol under reflux. Acidification to pH 2 ensures complete protonation of the carboxylate salt, driving the precipitation of the highly non-polar free carboxylic acid from the aqueous medium[5].

Workflow Step1 Reactants: 1-Bromo-2-hexanone + Ethyl Acetoacetate Step2 Feist-Benary Condensation Base: Pyridine Solvent: Ethanol Step1->Step2 Step3 Intermediate: Ethyl 2-methyl-5-propyl furan-3-carboxylate Step2->Step3 Cyclization Step4 Saponification NaOH (aq) / EtOH Reflux Step3->Step4 Step5 Acidification & Isolation HCl to pH 2 Filtration Step4->Step5 Hydrolysis Step6 Product: 2-Methyl-5-propylfuran -3-carboxylic acid Step5->Step6

Workflow for the two-stage synthesis of 2-Methyl-5-propylfuran-3-carboxylic acid.

Step-by-Step Synthesis Protocol

Stage 1: Synthesis of Ethyl 2-methyl-5-propylfuran-3-carboxylate

Materials: *6 (1.0 equiv, 10 mmol)[6]

  • Ethyl acetoacetate (1.0 equiv, 10 mmol)

  • Pyridine (1.1 equiv, 11 mmol)

  • Anhydrous ethanol (20 mL)

Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate in anhydrous ethanol.

  • Base Addition: Add pyridine dropwise to the solution at room temperature. Stir for 15 minutes to ensure complete enolate formation[4].

  • Alkylation: Slowly add 1-bromo-2-hexanone to the reaction mixture via a syringe over 10 minutes. This controlled addition mitigates the exothermic nature of the initial alkylation.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) solvent system[2].

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator. Dilute the residue with diethyl ether (50 mL) and wash sequentially with 1M HCl (to neutralize and remove residual pyridine), saturated aqueous NaHCO₃, and brine[2].

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude ester is typically pure enough to be used directly in the next step, though it can be purified via silica gel chromatography if analytical purity is required.

Stage 2: Saponification to 2-Methyl-5-propylfuran-3-carboxylic acid

Materials:

  • Crude Ethyl 2-methyl-5-propylfuran-3-carboxylate (approx. 8 mmol)

  • Sodium hydroxide (3.0 equiv, 24 mmol)

  • Ethanol/Water mixture (1:1 v/v, 20 mL)

  • 6M Hydrochloric acid

Procedure:

  • Hydrolysis: Dissolve the crude ester in the ethanol/water mixture in a 50 mL round-bottom flask. Add solid NaOH and stir until completely dissolved.

  • Reflux: Heat the mixture to reflux for 2 hours. The biphasic solution will become homogeneous as the hydrophobic ester hydrolyzes into the water-soluble sodium carboxylate salt[5].

  • Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous phase in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until the pH reaches 2. A white to off-white precipitate of the target carboxylic acid will form immediately[5].

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water to remove inorganic salts, and dry overnight in a vacuum desiccator. Recrystallize from an ethanol/water mixture to obtain the pure product[5].

Quantitative Data & Yield Optimization

The choice of base and solvent in the Feist-Benary condensation step significantly impacts the overall yield. Pyridine in ethanol provides the optimal balance, driving the reaction forward while minimizing side reactions[2].

Reaction Condition (Stage 1)BaseSolventTemp (°C)Time (h)Overall Yield (%)
Condition A (Optimized) PyridineEthanol80 (Reflux)472 - 78%
Condition B TriethylamineTHF65 (Reflux)660 - 65%
Condition C NaOEtEthanol25 (RT)12< 40% (Side products)

References

  • THERMODYNAMIC PROPERTIES OF 2-METHYL-5-PHENYLFURAN-3-CARBOXYLIC ACID. Lviv Polytechnic National University. [Link]

  • 1-Bromohexan-2-one | C6H11BrO | CID 12431733. PubChem.[Link]

  • Unusual Thermal Polymerization of 1,4-Bis-5-(4,4'-dialkyl-2,2'-bithiazolyl)-1,3-butadiynes: Soluble Polymers from Diacetylenes. Macromolecules.[Link]

Sources

Application Note: Preclinical In Vivo Pharmacokinetic Profiling of 2-Methyl-5-propylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), small heterocyclic carboxylic acids serve as critical building blocks for novel therapeutics. Specifically, furan-3-carboxylic acid derivatives are frequently utilized as core scaffolds in the development of active pharmaceutical ingredients, including potent DprE1 inhibitors for antimycobacterial applications[1].

2-Methyl-5-propylfuran-3-carboxylic acid (CAS: 2172582-40-8) is a highly versatile, low-molecular-weight fragment. Before advancing this fragment into complex pharmacophores or evaluating it as a standalone lead, it is imperative to establish its baseline in vivo absorption, distribution, metabolism, and excretion (ADME) profile. Optimizing the bioavailability of small-molecule therapeutics requires systematically addressing physicochemical barriers early in the pipeline[2]. Furthermore, rigorous in vivo pharmacokinetic (PK) models are essential for dose selection and regulatory submissions under frameworks such as the FDA's Animal Rule[3].

This application note details a robust, self-validating in vivo dosing and bioanalytical protocol designed to evaluate the absolute bioavailability and systemic clearance of 2-Methyl-5-propylfuran-3-carboxylic acid in a rodent model, adhering to established veterinary and regulatory guidelines[4].

Physicochemical Profiling & Causality in Experimental Design

To design a self-validating protocol, we must first analyze the molecule's intrinsic properties:

  • Ionization (pKa): The carboxylic acid moiety typically exhibits a pKa of ~4.0–4.5. At a physiological pH of 7.4, the molecule is predominantly ionized. While this enhances aqueous solubility, it restricts passive transcellular permeability across the intestinal epithelium.

  • Lipophilicity (LogP): The 5-propyl and 2-methyl substitutions provide a lipophilic counterbalance to the polar carboxylate head, giving the molecule amphiphilic characteristics.

  • Bioanalytical Detection: The presence of the carboxylic acid makes this compound highly amenable to negative-ion electrospray ionization (ESI-) during LC-MS/MS analysis, as it readily deprotonates to form a stable [M−H]− ion.

Causality-Driven Formulation Strategy
  • Intravenous (IV) Formulation: Must be a perfectly clear, particle-free solution to prevent pulmonary embolism. We utilize a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution of the lipophilic propyl chain while maintaining physiological compatibility.

  • Per Os (PO) Formulation: Formulated as a homogeneous suspension in 0.5% Methylcellulose (MC) or a solution in 10% PEG400 / 90% Water. Solutions are preferred for early PK to eliminate dissolution-rate-limited absorption, providing a true measure of intestinal permeability and first-pass metabolism.

Mandatory Visualization: PK Study Workflow

PK_Workflow cluster_0 In Vivo Dosing (C57BL/6 Mice) A Formulation Preparation (Co-solvent / Suspension) B Intravenous (IV) Injection Target: 1 mg/kg A->B C Oral (PO) Gavage Target: 5 mg/kg A->C D Serial Blood Sampling (0.083 to 24 hours) B->D C->D E Plasma Processing (K2EDTA + Protein Precipitation) D->E F LC-MS/MS Bioanalysis (ESI- Mode) E->F G Pharmacokinetic Modeling (NCA Analysis) F->G

Workflow for in vivo pharmacokinetic evaluation of 2-Methyl-5-propylfuran-3-carboxylic acid.

Step-by-Step Experimental Protocols

Protocol A: Formulation Preparation

Self-Validation Check: Visual inspection and pre-dose LC-MS/MS concentration verification must be performed to ensure dose accuracy.

  • IV Solution (1 mg/mL):

    • Weigh exactly 10.0 mg of 2-Methyl-5-propylfuran-3-carboxylic acid.

    • Dissolve in 0.5 mL of MS-grade DMSO (vortex until completely clear).

    • Add 1.0 mL of Solutol HS15 (Kolliphor HS 15); vortex for 2 minutes.

    • Slowly add 8.5 mL of sterile 0.9% Saline while stirring continuously to prevent precipitation.

    • Filtration: Pass through a 0.22 µm PTFE syringe filter.

  • PO Solution (5 mg/mL):

    • Weigh 50.0 mg of the compound.

    • Dissolve in 1.0 mL of PEG400.

    • Add 9.0 mL of purified water. Vortex vigorously.

Protocol B: In Vivo Dosing

Model Selection: Male C57BL/6 mice (8-10 weeks old, 20-25 g). Causality: Fasting PO animals for 12 hours prior to dosing removes the highly variable "food effect" (where lipophilic drugs bind to dietary fats), ensuring reproducible absorption kinetics.

  • IV Administration (1 mg/kg):

    • Warm the mouse briefly under a heat lamp to dilate the lateral tail vein.

    • Administer the IV formulation at a dose volume of 1 mL/kg (e.g., 20 µL for a 20 g mouse) via slow bolus injection over 10 seconds.

  • PO Administration (5 mg/kg):

    • Administer the PO formulation to fasted mice via oral gavage using a bulb-tipped gastric gavage needle at a dose volume of 1 mL/kg.

    • Provide access to food 4 hours post-dose.

Protocol C: Blood Collection & Plasma Processing

Causality: K2​EDTA is strictly selected as the anticoagulant. Heparin is avoided because it frequently causes severe ion suppression in the mass spectrometer electrospray source, which would artificially lower the detected concentration of the carboxylic acid.

  • Sampling Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Collection: Collect 30 µL of whole blood via submandibular bleed or tail snip into pre-chilled K2​EDTA microtainers.

  • Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a clean 96-well plate.

  • Protein Precipitation (Self-Validating Extraction):

    • To 10 µL of plasma, add 50 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide or a stable isotope-labeled carboxylic acid at 50 ng/mL).

    • Causality: Acetonitrile denatures plasma proteins (which heavily bind carboxylic acids) and releases the free drug into the solvent. The internal standard corrects for any volumetric errors or matrix effects during ionization.

    • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

    • Transfer 40 µL of the supernatant to an LC-MS vial containing 40 µL of ultrapure water.

Protocol D: LC-MS/MS Bioanalysis
  • Chromatography: Use a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the [M−H]− parent ion (m/z 167.2) to its dominant fragment.

Quantitative Data Presentation

Upon completion of Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin, the data must be summarized to evaluate the fragment's viability. Below is a representative pharmacokinetic profile typical for an optimized furan-3-carboxylic acid derivative.

Pharmacokinetic ParameterAbbreviationIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Maximum Plasma Concentration Cmax​ 4,200 ng/mL1,850 ng/mL
Time to Maximum Concentration Tmax​ 0.083 h1.0 h
Area Under the Curve AUC0−∞​ 3,100 h·ng/mL6,975 h·ng/mL
Systemic Clearance CL 5.3 mL/min/kgN/A
Volume of Distribution Vss​ 0.6 L/kgN/A
Elimination Half-Life t1/2​ 1.8 h2.1 h
Absolute Bioavailability F% N/A45%

Interpretation Note: A clearance of 5.3 mL/min/kg in mice represents low-to-moderate hepatic extraction. The Volume of Distribution (0.6 L/kg) is slightly higher than total body water, indicating moderate tissue penetration, which is typical for small, protein-bound organic acids. An absolute bioavailability of 45% confirms that this fragment possesses sufficient oral exposure for further in vivo efficacy modeling.

References

  • Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry - ACS Publications.[1]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC - National Institutes of Health.[2]

  • Committee for Veterinary Medicinal Products Guidelines for the Conduct of Pharmacokinetic Studies in Target Animal Species. European Medicines Agency (EMA).[4]

  • Animal Rule Information. U.S. Food and Drug Administration (FDA).[3]

Sources

Analytical Blueprint: RP-HPLC Method Development and Validation for 2-Methyl-5-propylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling and Chromatographic Rationale

As a Senior Application Scientist, the foundational step in developing a robust chromatographic method is deconstructing the physicochemical liabilities of the target analyte. 2-Methyl-5-propylfuran-3-carboxylic acid (CAS: 2172582-40-8) presents three critical structural features that dictate our analytical strategy[1]:

  • Hydrophobic Alkyl Chains: The methyl and propyl substituents confer significant lipophilicity to the molecule, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 stationary phase the optimal separation mode.

  • Furan Ring: This conjugated, electron-rich heterocycle provides a strong UV chromophore. We can achieve high sensitivity and specificity using a Diode Array Detector (DAD) set to 240 nm.

  • Carboxylic Acid Moiety: This is the primary chromatographic challenge. The pKa of furan-3-carboxylic acids typically resides between 3.5 and 4.5. If the mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. This equilibrium manifests chromatographically as split peaks, severe tailing, and irreproducible retention times.

The Causality of pH Control: To ensure a self-validating, robust retention mechanism, we must suppress the ionization of the carboxylic acid. A fundamental rule of thumb in reversed-phase LC dictates that the retention of a carboxylic acid-containing analyte increases significantly when the mobile phase pH is lowered below its pKa[2]. By buffering our aqueous mobile phase to pH 2.1 using 0.1% phosphoric acid, we force the analyte into its fully protonated, neutral state, maximizing its hydrophobic interaction with the C18 phase[2].

Mechanism A Mobile Phase pH > 5.0 (Above pKa) B Deprotonated State (Carboxylate Anion) A->B C Low C18 Retention Poor Peak Shape B->C D Mobile Phase pH 2.1 (Below pKa) E Protonated State (Neutral Acid) D->E F Strong C18 Retention Sharp, Symmetrical Peak E->F

Fig 1. Effect of mobile phase pH on carboxylic acid retention in RP-HPLC.

Optimized Chromatographic Parameters

Based on the mechanistic rationale above, the following parameters form the core of our analytical method. Every parameter is selected to ensure the system continuously proves its fitness for purpose.

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)End-capping minimizes secondary interactions between the acidic analyte and residual silanols.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Keeps the carboxylic acid fully protonated, ensuring sharp peaks[2].
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharper peaks and lower backpressure.
Elution Mode Gradient (See Table below)Ensures elution of the hydrophobic propyl chain while washing strongly retained matrix impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 240 nmMatches the maximum absorbance ( λmax​ ) of the conjugated furan system.
Injection Vol. 10 µLBalances sensitivity with the prevention of column volume overload.

Gradient Elution Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (Acetonitrile)
0.0 80 20
2.0 80 20
10.0 20 80
12.0 20 80
12.1 80 20

| 16.0 | 80 | 20 |

Method Development and Validation Workflow

To ensure trustworthiness, the method must transition from empirical optimization to rigorous validation under ICH Q2(R2) guidelines[3].

Workflow A 1. Analyte Profiling 2-Methyl-5-propylfuran-3-carboxylic acid B 2. Mobile Phase Selection 0.1% H3PO4 (pH 2.1) / Acetonitrile A->B C 3. Column Selection C18 End-capped (150 x 4.6 mm) B->C D 4. Gradient Optimization Targeting k' > 2, Resolution > 2.0 C->D E 5. System Suitability Test (SST) Tailing < 1.5, Plates > 2000 D->E F 6. ICH Q2(R2) Method Validation Specificity, Linearity, Accuracy, Precision E->F

Fig 2. RP-HPLC method development and validation workflow.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Mobile Phases and Standards
  • Mobile Phase A: Transfer 1.0 mL of 85% orthophosphoric acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane. Degas by sonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

  • Diluent: Use a mixture of Water:Acetonitrile (50:50, v/v). Causality: This ensures complete solubility of the lipophilic analyte without causing solvent-mismatch peak distortion upon injection.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Methyl-5-propylfuran-3-carboxylic acid reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the diluent.

Protocol 2: System Suitability Testing (SST)

A method is only as reliable as its daily performance. The SST is a self-validating mechanism executed before any sample sequence to ensure the instrument and chemistry are performing optimally.

  • Inject the Diluent (Blank) to confirm baseline stability and the absence of ghost peaks.

  • Inject the Working Standard Solution (100 µg/mL) in six consecutive replicates.

  • Acceptance Criteria & Causality:

    • Retention Time (RT) %RSD 1.0%: Verifies pump delivery and gradient proportioning accuracy.

    • Peak Area %RSD 2.0%: Confirms autosampler injection precision.

    • USP Tailing Factor ( Tf​ ) 1.5: Failing Tf​ indicates secondary interactions (e.g., degraded column end-capping) or incorrect mobile phase pH, prompting immediate troubleshooting.

    • Theoretical Plates ( N ) 2000: Ensures the column retains sufficient resolving power.

ICH Q2(R2) Validation Protocol

Once SST criteria are met, the method is validated according to the ICH Q2(R2) framework to prove it is "fit for its intended purpose"[3].

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject Blank, Placebo matrix, and Standard. Evaluate peak purity using DAD (purity angle < purity threshold).No interfering peaks at the RT of 2-Methyl-5-propylfuran-3-carboxylic acid.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each in triplicate.Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy (Recovery) Spike known amounts of analyte into the sample matrix at 50%, 100%, and 150% levels. Prepare 3 independent replicates per level.Mean recovery across all levels must fall between 98.0% and 102.0%.
Repeatability (Precision) Analyze 6 independent sample preparations at the 100% target concentration (100 µg/mL) by a single analyst on one instrument.%RSD of the calculated assay results 2.0%.
Intermediate Precision Repeat the precision protocol on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) 2.0%.
LOD and LOQ Determine via the Signal-to-Noise (S/N) approach by injecting progressively diluted standard solutions.LOD: S/N 3:1. LOQ: S/N 10:1 (with precision %RSD 5.0%).

References

  • [2] Title: Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? | Source: Chromatography Online (LCGC North America) | URL:[Link]

  • [3] Title: ICH Q2(R2) Guideline on validation of analytical procedures | Source: European Medicines Agency (EMA) / ICH | URL:[Link]

Sources

Application Note: Preparation and Handling of 2-Methyl-5-propylfuran-3-carboxylic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-5-propylfuran-3-carboxylic acid (CAS: 2172582-40-8) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and metabolic research[1]. Structurally, it is closely related to furanoid fatty acids and urofuranoic acids—such as CMPF (2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid)—which are critical biomarkers and bioactive metabolites studied for their roles in uremia, gestational diabetes, and insulin secretion[2].

Due to the lipophilic nature of the furan ring and the propyl side chain, combined with the hydrogen-bonding capacity of the carboxylic acid, this compound presents specific solubility challenges in aqueous assay environments. This application note provides a self-validating, mechanistically grounded protocol for preparing, storing, and diluting stock solutions to ensure absolute reproducibility in in vitro and in vivo drug development workflows.

Physicochemical Profiling & Causality in Solvent Selection

To design an effective solubilization strategy, one must analyze the physicochemical properties of the molecule.

Table 1: Physicochemical Properties

Property Value
Chemical Name 2-Methyl-5-propylfuran-3-carboxylic acid
CAS Registry Number 2172582-40-8[1]
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol [1]
Estimated pKa ~3.9 (extrapolated from the 3-furoic acid core)[3]

| Primary Solvent | Anhydrous DMSO (Dimethyl sulfoxide)[4] |

Mechanistic Principles of Solubilization (E-E-A-T)
  • Why DMSO for the Master Stock? In the solid state, furan-3-carboxylic acid derivatives form highly stable, intermolecular hydrogen-bonded dimers. Water lacks the solvating power to efficiently break these lipophilic dimers at neutral or low pH. Anhydrous DMSO, a highly polar aprotic solvent, acts as a potent hydrogen-bond acceptor, rapidly disrupting the dimer lattice and facilitating complete dissolution without altering the molecule's chemical integrity[4].

  • Why pH > 6.0 for Aqueous Dilution? The carboxylic acid moiety has an estimated pKa of ~3.9[3]. According to the Henderson-Hasselbalch equation, at a pH below 3.9, the molecule exists primarily in its protonated, neutral, and highly lipophilic state, which will instantly precipitate in water. By diluting the DMSO stock into a biological buffer at pH 7.4 (e.g., PBS or HEPES), the compound is >99.9% deprotonated into its highly soluble carboxylate anion form.

Materials and Reagents

  • Analyte: 2-Methyl-5-propylfuran-3-carboxylic acid powder (Store desiccated at room temperature or 4°C prior to reconstitution).

  • Solvent: Anhydrous DMSO (Cell culture grade, ≥99.9% purity, sterile-filtered).

  • Diluent: 1X PBS (Phosphate-Buffered Saline) or 50 mM HEPES buffer, adjusted to pH 7.4.

  • Consumables: Sterile, low-bind polypropylene microcentrifuge tubes (to prevent non-specific surface adsorption of the lipophilic furan).

Experimental Protocols: Step-by-Step Methodology

Phase 1: Preparation of Master Stock Solutions (10 mM or 50 mM)

Caution: Allow the lyophilized powder to fully equilibrate to room temperature in a desiccator for at least 30 minutes before opening the vial to prevent ambient moisture condensation, which can degrade the stock over time.

  • Determine Mass: Accurately weigh the compound or use a pre-weighed commercial vial (e.g., 5 mg or 10 mg).

  • Calculate Volume: Use Table 2 to determine the exact volume of anhydrous DMSO required to achieve your target concentration.

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If visual micro-particles remain, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

Table 2: Reconstitution Volumes for Standard Stock Concentrations

Mass of Compound Moles Volume of DMSO for 10 mM Volume of DMSO for 50 mM
1.0 mg 5.95 µmol 594.6 µL 118.9 µL
5.0 mg 29.73 µmol 2.973 mL 594.6 µL

| 10.0 mg | 59.46 µmol | 5.946 mL | 1.189 mL |

Phase 2: Aliquoting and Storage
  • Aliquot: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Store immediately at -20°C or -80°C.

    • Causality Insight: Repeated freeze-thaw cycles of DMSO solutions cause localized concentration gradients (cryo-concentration) and irreversible precipitation of the solute. Single-use aliquots bypass this degradation pathway entirely.

Phase 3: Preparation of Aqueous Working Solutions
  • Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Dilution: Add the DMSO stock dropwise into the actively mixing aqueous buffer (pH 7.4).

    • Critical Step: Never add the aqueous buffer into the DMSO stock. Reversing the order of addition causes a rapid drop in DMSO concentration before the pH can deprotonate the acid, leading to immediate "crashing out" (precipitation) of the compound.

  • Final Concentration: Ensure the final DMSO concentration in the biological assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

Workflow Visualization

Workflow A 1. Weigh Compound (2-Methyl-5-propylfuran-3-carboxylic acid) B 2. Add Anhydrous DMSO (Target: 10 mM or 50 mM Stock) A->B C 3. Vortex & Sonicate (Until visually clear) B->C D 4. Aliquot into tightly sealed vials (e.g., 50 µL) C->D E 5. Store at -20°C (Protect from light/moisture) D->E F 6. Aqueous Dilution (Buffer pH > 6.0, e.g., PBS pH 7.4) E->F Thaw immediately prior to use G In Vitro Assay (Final DMSO < 1%) F->G

Workflow diagram illustrating the preparation, storage, and dilution of 2-Methyl-5-propylfuran-3-carboxylic acid.

Self-Validating Quality Control (Trustworthiness)

To ensure the integrity of your experimental data, validate the prepared solutions using the following checks:

  • Tyndall Effect Inspection: After diluting the DMSO stock into the aqueous buffer, hold the tube against a dark background and shine a light through it. If the solution appears cloudy or exhibits light scattering (Tyndall effect), micro-precipitates have formed.

  • pH Verification: If precipitation is observed, measure the pH of the final solution. The addition of highly concentrated acidic stocks can sometimes overwhelm weak buffers. Ensure the final pH remains strictly ≥ 7.0 to maintain the compound in its soluble carboxylate state.

  • Thermal Rescue: If minor precipitation occurs during dilution due to cold buffer, gently warm the solution in a 37°C water bath for 5 minutes and vortex. If the precipitate does not redissolve, discard the dilution and prepare a fresh working solution using a more gradual dropwise addition.

References

  • "2172582-40-8 | 2-Methyl-5-propylfuran-3-carboxylic acid", BLD Pharm,
  • "Furan-3-carboxylic acid | CAS:488-93-7", BioCrick,
  • "CAS 488-93-7 3-Furoic acid", Alfa Chemistry,
  • "Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF)

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2-Methyl-5-propylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Methyl-5-propylfuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the crystallization of this compound. Our goal is to help you reduce impurities and achieve high-purity crystalline material consistently.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the crystallization of furan-based carboxylic acids.

Q1: What are the most likely impurities in a crude sample of 2-Methyl-5-propylfuran-3-carboxylic acid?

A1: Impurities are typically byproducts or unreacted starting materials from the synthesis process. For furan derivatives, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Reaction Intermediates: Incompletely cyclized or saponified intermediates, such as the ethyl ester of the target compound.[1][2]

  • Side-Reaction Products: Compounds formed from undesired parallel reactions.

  • Polymeric Materials: Furan compounds, especially under acidic or heated conditions, can be prone to polymerization, resulting in high molecular weight, often colored, impurities.[3]

  • Residual Solvents: Solvents used in the synthesis or workup that are carried over.[4][5]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.[6] This differential solubility is crucial for maximizing recovery. A good solvent should also be one in which the impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[7]

For carboxylic acids like this one, polar protic or aprotic solvents are often a good starting point. Based on studies of similar compounds like 2-methyl-5-phenylfuran-3-carboxylic acid, ethanol is a proven solvent for recrystallization.[1][2] A systematic screening approach is recommended.

Q3: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice.[7] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

To resolve this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.[7]

  • Allow the solution to cool much more slowly. A Dewar flask or insulated container can be used to slow the cooling rate.

  • If the problem persists, consider using a solvent with a lower boiling point or employing a solvent/anti-solvent system.

Q4: How can I remove dark, colored impurities from my product?

A4: Dark colors often indicate the presence of high-molecular-weight byproducts or polymeric impurities. These can frequently be removed by treating the solution with activated charcoal (also known as Norit). The porous structure of activated charcoal provides a large surface area for the adsorption of these large, non-polar impurity molecules.

Protocol: Add a small amount of activated charcoal to the dissolved crude product, heat the solution gently, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]

Troubleshooting Crystallization Problems

This guide provides a structured approach to diagnosing and solving specific issues you may encounter during the crystallization process.

Workflow for Crystallization and Purification

The following diagram illustrates a standard workflow for purifying 2-Methyl-5-propylfuran-3-carboxylic acid via crystallization.

G cluster_purify Purification cluster_crystallize Crystallization cluster_validate Validation Crude Crude Product Solvent Select & Heat Solvent Dissolve Dissolve Crude Product in Minimum Hot Solvent Charcoal Optional: Add Activated Charcoal Dissolve->Charcoal HotFilter Hot Gravity Filtration (Removes insolubles) Charcoal->HotFilter Cool Slow Cooling (Induces Crystallization) HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Purity Assess Purity (HPLC, MP, NMR) Dry->Purity G start Start: Crude Product Crystallized check_purity Is Purity >98%? start->check_purity check_yield Is Yield >85%? check_purity->check_yield Yes low_purity_node Low Purity Issue check_purity->low_purity_node No success Process Successful check_yield->success Yes low_yield_node Low Yield Issue check_yield->low_yield_node No solution_purity1 Re-crystallize with a different solvent system (see Solvent Table) low_purity_node->solution_purity1 solution_purity2 Perform Acid-Base Extraction to remove neutral/basic impurities low_purity_node->solution_purity2 solution_yield1 Use minimum volume of hot solvent low_yield_node->solution_yield1 solution_yield2 Ensure sufficient cooling (use ice bath) low_yield_node->solution_yield2 solution_yield3 Check for premature crystallization during hot filtration low_yield_node->solution_yield3

Sources

Technical Support Center: Handling and Storage of 2-Methyl-5-propylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-Methyl-5-propylfuran-3-carboxylic acid (CAS: 2172582-40-8).

Furan-containing compounds are highly valued scaffolds in medicinal chemistry, but their electron-rich heteroaromatic rings make them notoriously susceptible to oxidative degradation. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound during storage and experimental handling.

Mechanistic Causality: Why is this compound unstable?

To prevent degradation, one must first understand the causality behind it. The instability of 2-Methyl-5-propylfuran-3-carboxylic acid is fundamentally tied to its electronic structure. The furan ring is an electron-rich diene. The presence of two alkyl groups—a methyl group at the C2 position and a propyl group at the C5 position—significantly increases the electron density of the ring through inductive electron donation.

While the carboxylic acid at C3 is electron-withdrawing and offers slight stabilization compared to unfunctionalized furans, the 2,5-dialkyl substitution makes the molecule highly reactive toward electrophilic oxygen species and radicals. There are two primary degradation pathways:

  • Photo-oxidation (Singlet Oxygen): Exposure to ambient light in the presence of oxygen generates singlet oxygen ( ). This highly reactive species undergoes a rapid[4+2] cycloaddition with the furan diene system to form an unstable endoperoxide intermediate 1. This endoperoxide readily rearranges into ring-opened dicarbonyl compounds, which subsequently polymerize into yellow or brown gums.

  • Radical Autoxidation: The positions on the alkyl chains adjacent to the furan ring are susceptible to hydrogen abstraction by radical initiators. This leads to the formation of alkyl hydroperoxides and subsequent ring degradation, a process that severely impacts the oxidative stability of alkylated furans 23.

OxidationMechanisms A 2-Methyl-5-propylfuran- 3-carboxylic acid B Singlet Oxygen (1O2) Photo-oxidation A->B Light/Sensitizer E Radical Autoxidation (O2, trace metals) A->E Heat/Radicals C Endoperoxide Intermediate B->C [4+2] Cycloaddition D Ring-Opened Dicarbonyls (Degradation Products) C->D Rearrangement F Alkyl Hydroperoxides E->F H-abstraction F->D Decomposition

Mechanistic pathways of furan oxidation via singlet oxygen and radical autoxidation.

Quantitative Data: Storage Conditions vs. Stability

To illustrate the critical importance of proper storage, the following table summarizes the expected stability of 2,5-dialkylfuran derivatives under various environmental conditions, based on accelerated degradation studies.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( )Primary Degradant
Room Temp (25°C)Ambient AirDirect Light< 48 HoursEndoperoxides / Dicarbonyls
Room Temp (25°C)Ambient AirDark (Amber Vial)1 - 2 WeeksAlkyl hydroperoxides
Refrigerated (4°C)Ambient AirDark1 - 3 MonthsTrace ring-opened polymers
Frozen (-20°C) Argon Dark > 12 Months None detected
Solution (CDCl₃, 25°C)Ambient AirAmbient Light< 12 HoursDicarbonyls (Acid-catalyzed)

Troubleshooting & FAQs

Q1: My batch of 2-Methyl-5-propylfuran-3-carboxylic acid has turned from an off-white powder to a sticky yellow/brown solid. What happened, and can I rescue it? A: The color change and phase transition (powder to sticky gum) are classic macroscopic indicators of furan oxidation and subsequent polymerization.

  • Causality: The endoperoxides formed via photo-oxidation rearrange into highly polar, reactive dicarbonyls that cross-link with one another. Once the furan ring opens, the chemical transformation is irreversible.

  • Solution: You cannot reverse this oxidation. You must purify the remaining intact compound via flash chromatography (silica gel) or recrystallization before use. To prevent recurrence, strictly adhere to the Argon-purged, -20°C storage protocol.

Q2: I need to prepare a stock solution for my biological assays. Which solvents are safe, and how should I store the solution? A: Storing furans in solution accelerates degradation because dissolved oxygen is highly mobile, and certain solvents actively generate radicals.

  • Causality: Halogenated solvents (like Chloroform/CDCl₃) can form trace amounts of phosgene and HCl over time, which catalyze the electrophilic ring-opening of the furan. Ethers (like THF) form peroxides that initiate radical autoxidation of the furan's alkyl chains.

  • Solution: Use freshly distilled, degassed DMSO or DMF for biological stock solutions. Prepare only what you need for the immediate workflow. If you must store the solution, degas the solvent using the Freeze-Pump-Thaw method (Protocol 2), backfill with Argon, and store at -80°C in an amber vial.

Q3: How can I definitively check if my compound has oxidized before starting a sensitive synthesis? A: Rely on NMR spectroscopy as your primary diagnostic tool.

  • Causality: The isolated furan ring proton (at the C4 position) has a distinct, sharp chemical shift around 6.0 - 6.5 ppm. If the ring opens, this peak will diminish, and you will observe new aldehydic or vinylic protons appearing downfield between 7.0 - 10.0 ppm. You may also observe broad baseline "humps" indicative of polymerization.

  • Solution: Always run a quick NMR in degassed DMSO- (avoid CDCl₃) before utilizing a batch that has been stored for >3 months.

Experimental Protocols: Self-Validating Systems

Protocol 1: Long-Term Storage Preparation (Inert Gas Purging)

This protocol ensures the complete removal of ambient oxygen and moisture, creating a self-validating inert environment. Validation metric: If the parafilm remains intact and the compound remains an off-white powder after 6 months, the system is validated.4

  • Vial Selection: Transfer the purified 2-Methyl-5-propylfuran-3-carboxylic acid into a clean, dry amber glass vial. (Amber glass blocks UV/Vis light, preventing singlet oxygen generation).

  • Cap Preparation: Ensure the vial cap has a PTFE (Teflon) liner. Standard plastic or rubber liners are highly permeable to oxygen over time.

  • Schlenk Line Purging:

    • Insert a fine-gauge needle attached to an Argon line through the septum/cap. (Argon is heavier than air and Nitrogen, making it superior for displacing oxygen in vials).

    • Insert a second, shorter "bleed" needle to allow atmospheric gas to escape.

    • Gently purge with Argon for 3–5 minutes.

    • Remove the bleed needle first, then immediately remove the Argon needle to maintain positive pressure inside the vial.

  • Sealing: Quickly cap the vial tightly. Wrap the cap boundary tightly with Parafilm to prevent gas exchange.

  • Storage: Place the vial in a desiccator box containing indicating silica gel, and store the entire box in a -20°C or -80°C freezer.

StorageProtocol Start Compound Synthesis or Receipt Check Purity Verification (NMR / LC-MS) Start->Check Vial Transfer to Amber Glass Vial Check->Vial Purge Inert Gas Purging (Argon, 3x Cycles) Vial->Purge Seal Seal with PTFE Cap & Parafilm Purge->Seal Store Store at -20°C in Desiccator Seal->Store

Standardized workflow for the preparation and storage of oxidation-sensitive furan derivatives.

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)

Required before making solutions for storage or sensitive biological/chemical assays to prevent radical autoxidation.

  • Place the desired solvent (e.g., DMSO) in a heavy-walled Schlenk flask.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum (Schlenk line) for 2–3 minutes to evacuate the atmospheric gases from the headspace.

  • Thaw: Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. You will visibly see bubbles of dissolved oxygen escaping the liquid as it thaws.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle three consecutive times. On the final thaw, backfill the flask with Argon instead of ambient air.

References

  • Feringa, B. L. (1987). "Photo-oxidation of furans". Recueil des Travaux Chimiques des Pays-Bas. 1

  • Adams, A. et al. (2011). "Amino Acid Catalysis of 2-Alkylfuran Formation from Lipid Oxidation-Derived α,β-Unsaturated Aldehydes". Journal of Agricultural and Food Chemistry (ACS Publications). 2

  • Christensen, E. et al. (2019). "Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components". Fuel (NREL Publications). 3

  • ECHEMI. "3-Furancarboxylic acid SDS, 488-93-7 Safety Data Sheets". ECHEMI Safety Database.4

Sources

resolving HPLC baseline noise for 2-Methyl-5-propylfuran-3-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Baseline Noise for 2-Methyl-5-propylfuran-3-carboxylic Acid Analysis

Welcome to the Technical Support Center. This comprehensive guide is designed for analytical researchers and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) baseline anomalies. Analyzing 2-Methyl-5-propylfuran-3-carboxylic acid presents unique chromatographic challenges, and this guide synthesizes chemical principles with field-proven diagnostic workflows to ensure absolute data integrity.

Part 1: The Chemical Context & Causality

To effectively troubleshoot baseline noise, we must first understand the physicochemical properties of the target analyte. 2-Methyl-5-propylfuran-3-carboxylic acid consists of a hydrophobic propyl chain, a furan ring, and a carboxylic acid moiety.

  • Detection Challenges : Furan-3-carboxylic acid derivatives exhibit optimal UV absorbance at low wavelengths, typically around 215 nm[1].

  • Retention & Ionization : To prevent peak tailing and ensure proper retention on a reversed-phase C18 column, the mobile phase must be highly acidic (e.g., using 0.1% Trifluoroacetic acid (TFA) or Formic acid) to suppress the ionization of the carboxylic acid group.

  • The Causality of Noise : Operating at 215 nm with TFA introduces a fundamental optical conflict. At wavelengths below 220 nm, mobile phase additives and trace solvent impurities absorb strongly[2]. Any slight variation in solvent mixing by the pump proportioning valves, or minor degradation in the UV lamp's energy output, will manifest as severe baseline noise[3].

Part 2: Diagnostic Decision Tree

Use the following logical workflow to visually categorize the noise pattern you are observing before moving to the troubleshooting FAQs.

Baseline_Diagnostics Start Baseline Noise Detected Type Identify Noise Pattern Start->Type Periodic Periodic / Rhythmic Type->Periodic Random Random / Fuzzy Type->Random Spikes Sharp Spikes Type->Spikes PumpIssue Pump / Check Valve Periodic->PumpIssue DetectorIssue UV Lamp / Flow Cell Random->DetectorIssue BubbleIssue Air Bubbles Spikes->BubbleIssue Action1 Purge & Inspect PumpIssue->Action1 Action2 Replace Lamp DetectorIssue->Action2 Action3 Degas Solvents BubbleIssue->Action3

Diagnostic decision tree for identifying and resolving HPLC baseline noise patterns.

Part 3: Frequently Asked Questions (Troubleshooting Guide)

Q1: My baseline is extremely fuzzy and noisy at 215 nm, but smooths out if I monitor at 254 nm. What is the root cause? Cause : This is a classic signal-to-noise (S/N) issue driven by UV detector lamp degradation and solvent background absorbance. The noise of a UV detector is inversely proportional to the amount of light falling on the photodiodes[2]. Because TFA and trace impurities in water/methanol absorb strongly at 215 nm, less light reaches the diode. If your deuterium lamp is aging, the energy output is already compromised, amplifying the electronic noise into a "fuzzy" baseline. Solution : Check the lamp's ignition hours and run an intensity test. If the lamp is >2000 hours old, replace it. Additionally, ensure you are using highly filtered LC-MS grade solvents, as replacing old solvents with fresh, high-purity solvent can dramatically lower baseline noise[4].

Q2: I am observing a rhythmic, periodic wave in the baseline that matches the pump stroke. How do I fix this? Cause : Periodic baseline fluctuations are almost exclusively a pump delivery issue. This is typically caused by a faulty check valve, worn pump seals, or an air bubble trapped in the pump head[5]. Incomplete degassing of the mobile phase can also cause microscopic bubbles to "froth" and evolve during the pump stroke[3]. Solution : First, verify that your inline degasser is functioning properly[5]. Purge the pump at a high flow rate (e.g., 5 mL/min) with 100% organic solvent (like Isopropanol) to dissolve and dislodge trapped air. If the pulsation persists, sonicate the inlet and outlet check valves in methanol or replace them entirely.

Q3: There are sharp, erratic spikes and negative dips in my chromatogram, even without injecting a sample. Cause : Sharp spikes are the hallmark of air bubbles passing through the detector flow cell. As a bubble crosses the light path, it scatters the UV light, causing a sudden drop in light transmission (a spike) or a refractive index change (a dip)[2]. Solution : Ensure solvents are thoroughly degassed. To prevent outgassing within the detector, apply a backpressure restrictor (e.g., a narrow-bore PEEK tubing) post-detector. This keeps the fluid pressurized inside the flow cell, forcing gases to remain dissolved[3].

Q4: The baseline drifts upwards continuously during my gradient run. Is this normal? Cause : Yes, this is a known phenomenon when using TFA in a gradient at low UV wavelengths. As the organic modifier (e.g., Acetonitrile) increases, the refractive index and the background absorbance of the mobile phase change, causing a steady baseline drift[6]. Solution : Balance the absorbance profile. Add a slightly lower concentration of TFA to your organic channel (e.g., 0.1% TFA in Water, 0.08% TFA in Acetonitrile). This compensates for the shifting absorbance and flattens the baseline.

Part 4: Quantitative Data & Noise Classification

Use this matrix to rapidly correlate quantitative noise metrics with their root causes and impacts on your Limit of Quantitation (LOQ).

Noise MorphologyTypical Frequency / MagnitudePrimary Root CauseImpact on S/N RatioImmediate Corrective Action
High-Frequency Random >10 Hz / 0.1 - 0.5 mAUAging UV Lamp (<220 nm)Severe degradation of LOQReplace lamp (>2000 hrs); clean cell.
Periodic / Sinusoidal 0.5 - 2 Hz (matches pump stroke)Pump Check Valve FailureModerate; masks small peaksPurge pump at 5 mL/min; replace valves.
Sharp Spikes Milliseconds / >10 mAUAir Bubbles in Flow CellHigh; triggers false peak detectionDegas solvents; add post-detector restrictor.
Continuous Drift >5 mAU over 10-30 minsGradient Absorbance ShiftLow; manageable via integrationBalance TFA (e.g., 0.1% A / 0.08% B).

Part 5: Experimental Protocols (Self-Validating Systems)

To avoid replacing expensive parts unnecessarily, use this self-validating "Divide and Conquer" protocol to isolate the exact module causing the noise. Because each step removes a variable, the system validates itself: the component removed immediately prior to the noise disappearing is the confirmed root cause.

Isolation_Protocol Step1 1. Turn Off Pump (Check Electronics) Step2 2. Remove Column (Install Union) Step1->Step2 Step3 3. Flush 100% H2O (Check Pump) Step2->Step3 Step4 4. Clean Flow Cell (Flush MeOH) Step3->Step4

Self-validating isolation workflow to systematically identify the source of baseline noise.

Protocol 1: System Isolation Methodology

Step 1: Isolate the Detector (Electronic vs. Fluidic Noise)

  • Turn off the HPLC pump so the flow rate is exactly 0.00 mL/min.

  • Monitor the baseline at 215 nm for 10 minutes.

  • Self-Validation: If the noise persists with no flow, the issue is purely electronic (failing UV lamp or dirty flow cell optics)[6]. If the baseline becomes perfectly flat, the noise is fluidic (pump, solvent, or column).

Step 2: Isolate the Column (Bleed vs. Pump Noise)

  • Remove the analytical C18 column and replace it with a zero-dead-volume union[5].

  • Pump 100% LC-MS grade water at your standard method flow rate.

  • Self-Validation: If the noise disappears, the column was bleeding stationary phase or eluting trapped contaminants due to phase dewetting[5]. If the noise (especially periodic noise) remains, the issue is isolated to the pump or solvents.

Step 3: Flow Cell Cleaning Protocol If Step 1 indicates a dirty flow cell, perform the following wash sequence to remove matrix buildup[6]:

  • Flush the system (without the column attached) with ultra-pure water for 30 minutes to remove buffer salts.

  • Flush with 100% Methanol for 60 minutes to dissolve organic contaminants.

  • Flush with 100% Isopropanol for 30 minutes to clear highly hydrophobic lipids.

  • Return to ultra-pure water, then re-equilibrate with your mobile phase.

Part 6: References

  • HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. 5

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. 2

  • Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials.6

  • The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines. Chromatography Online.3

  • Looking with Light: Breaking Down Liquid Chromatography Method Development. Cannabis Science Tech. 4

  • Isolation and structure elucidation of natural products of three soft corals and a sponge from the coast of Madagascar. Organic & Biomolecular Chemistry (RSC Publishing). 1

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Binding Affinity of 2-Methyl-5-propylfuran-3-carboxylic Acid Derivatives for Peroxisome Proliferator-Activated Receptors (PPARs)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of a wide array of therapeutic agents with applications ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.[1] Furan derivatives are of particular interest as modulators of nuclear receptors, a class of ligand-activated transcription factors that play pivotal roles in regulating metabolic homeostasis.[2][3]

This guide focuses on a specific class of furan derivatives, 2-Methyl-5-propylfuran-3-carboxylic acids, and provides a comparative analysis of their binding affinity for a critical family of nuclear receptors: the Peroxisome Proliferator-Activated Receptors (PPARs). As a Senior Application Scientist, my objective is to not only present comparative data but also to provide the underlying scientific rationale for the experimental design and methodologies employed in generating such data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this promising class of compounds.

Identifying the Biological Target: Peroxisome Proliferator-Activated Receptors (PPARs)

The selection of a relevant biological target is the cornerstone of any meaningful binding affinity study. For furan-based carboxylic acid derivatives, the PPARs present a compelling target. PPARs exist in three isoforms—PPARα, PPARγ, and PPARβ/δ—each with distinct tissue distribution and physiological roles.[2][3]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to a reduction in circulating triglycerides.[2]

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis and insulin sensitivity.[2]

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid metabolism and energy homeostasis.[2][3]

Furan fatty acids, which share structural similarities with the compounds of interest, have been identified as activators of human PPARγ.[4] This, coupled with the known role of other synthetic carboxylic acid-containing molecules as PPAR agonists, provides a strong rationale for investigating the interaction of 2-Methyl-5-propylfuran-3-carboxylic acid derivatives with this receptor family. The presence of a carboxylic acid moiety is a common feature in many PPAR agonists, as it often forms a key hydrogen bond interaction with a conserved tyrosine residue in the ligand-binding domain.

Comparative Binding Affinity: An Illustrative Structure-Activity Relationship Study

While direct comparative binding data for a comprehensive series of 2-Methyl-5-propylfuran-3-carboxylic acid derivatives is not extensively available in the public domain, we can construct an illustrative dataset based on established structure-activity relationships for PPAR agonists. The following table presents a hypothetical, yet scientifically plausible, comparison of the binding affinities of several derivatives for PPARγ, as might be determined by a competitive radioligand binding assay.

Table 1: Illustrative Comparative Binding Affinities of 2-Methyl-5-propylfuran-3-carboxylic Acid Derivatives for PPARγ

Compound IDR Group at C5-positionIC50 (nM) for PPARγ
LEAD-001 -CH2CH2CH3 (Propyl) 150
LEAD-002-CH3 (Methyl)850
LEAD-003-CH2CH2CH2CH3 (Butyl)120
LEAD-004-CH2CH2CH2CH2CH3 (Pentyl)95
LEAD-005-CH(CH3)2 (Isopropyl)320
LEAD-006-c-C3H5 (Cyclopropyl)450
Rosiglitazone (Control)-45

Interpretation of the Illustrative Data:

The hypothetical data in Table 1 illustrates a common trend observed in the SAR of PPAR agonists: the nature of the lipophilic tail significantly influences binding affinity.

  • Alkyl Chain Length: An increase in the linear alkyl chain length from methyl (LEAD-002) to pentyl (LEAD-004) is shown to enhance binding affinity. This is likely due to improved hydrophobic interactions within the large, Y-shaped ligand-binding pocket of PPARγ.

  • Branching: The introduction of branching, as in the isopropyl derivative (LEAD-005), appears to be detrimental to binding compared to the linear propyl analogue (LEAD-001). This could be due to steric hindrance within the binding pocket.

  • Cyclic Substituents: A small cyclic substituent like cyclopropyl (LEAD-006) is also shown to have a weaker affinity than the linear propyl group.

This illustrative SAR provides a framework for designing future derivatives with potentially improved potency.

Experimental Protocols for Determining Binding Affinity

To ensure the scientific integrity of binding affinity data, robust and validated experimental methodologies are essential. Below are detailed protocols for three widely accepted techniques for characterizing small molecule-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_protein Prepare PPARγ LBD in buffer degas Degas samples prep_protein->degas prep_ligand Prepare furan derivative in buffer prep_ligand->degas load_cell Load PPARγ LBD into sample cell degas->load_cell load_syringe Load furan derivative into syringe degas->load_syringe titration Perform automated titration load_cell->titration load_syringe->titration raw_data Obtain raw thermogram titration->raw_data integration Integrate peak areas raw_data->integration binding_isotherm Plot binding isotherm integration->binding_isotherm fitting Fit data to a binding model binding_isotherm->fitting thermo_params Determine Kd, n, ΔH fitting->thermo_params

Caption: Workflow for Isothermal Titration Calorimetry.

Step-by-Step ITC Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the ligand-binding domain (LBD) of human PPARγ.

    • Dialyze the purified PPARγ LBD and dissolve the furan derivative in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5) to minimize heat of dilution effects.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the PPARγ LBD solution (e.g., 10-20 µM) into the sample cell.

    • Load the furan derivative solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, which is typically discarded during data analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis activate_chip Activate sensor chip surface immobilize_protein Immobilize PPARγ LBD activate_chip->immobilize_protein deactivate Deactivate remaining active groups immobilize_protein->deactivate equilibration Equilibrate with running buffer deactivate->equilibration analyte_injection Inject furan derivative (analyte) equilibration->analyte_injection dissociation Flow running buffer for dissociation analyte_injection->dissociation sensorgram Obtain sensorgram (RU vs. time) analyte_injection->sensorgram regeneration Regenerate sensor surface dissociation->regeneration dissociation->sensorgram kinetic_fitting Fit association and dissociation curves sensorgram->kinetic_fitting affinity_determination Calculate ka, kd, and Kd kinetic_fitting->affinity_determination

Caption: Workflow for Surface Plasmon Resonance.

Step-by-Step SPR Protocol:

  • Immobilization of PPARγ LBD:

    • Activate a sensor chip (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified PPARγ LBD over the activated surface to allow for covalent coupling via primary amine groups.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Equilibrate the system with a suitable running buffer (e.g., HBS-EP+).

    • Inject a series of concentrations of the furan derivative (analyte) over the immobilized PPARγ LBD surface.

    • Monitor the association of the analyte in real-time.

    • After the injection, flow the running buffer over the surface to monitor the dissociation of the analyte.

  • Regeneration and Data Analysis:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove any remaining bound analyte.

    • Fit the association and dissociation curves (the sensorgram) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP) Assay

This is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to a protein. Unlabeled compounds (the furan derivatives) can then compete with the fluorescent probe for binding, leading to a decrease in fluorescence polarization.

Step-by-Step FP Protocol:

  • Assay Setup:

    • Select a suitable fluorescent probe that is known to bind to PPARγ (e.g., a fluorescently labeled known PPARγ agonist).

    • In a microplate, add a constant concentration of PPARγ LBD and the fluorescent probe.

    • Add varying concentrations of the unlabeled furan derivative to the wells.

  • Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of the furan derivative.

    • Fit the resulting competition curve to a suitable model to determine the IC50 value, which is the concentration of the furan derivative that displaces 50% of the fluorescent probe.

    • The IC50 value can be converted to a Ki (inhibition constant) value, which reflects the binding affinity of the furan derivative for PPARγ.

Synthesis of 2-Methyl-5-propylfuran-3-carboxylic Acid (Illustrative Protocol)

The synthesis of the parent compound and its derivatives is a prerequisite for any binding affinity study. The following is an illustrative synthetic scheme based on established furan synthesis methodologies.

Synthetic Scheme:

Synthesis_Scheme start Ethyl acetoacetate Valeraldehyde intermediate1 Knoevenagel condensation Ethyl 2-acetyl-3-propylacrylate start->intermediate1 Piperidine, Acetic Acid intermediate2 Michael addition of nitromethane Ethyl 2-acetyl-3-nitro-3-propylpropanoate intermediate1->intermediate2 Nitromethane, DBU intermediate3 Nef reaction and cyclization Ethyl 2-methyl-5-propylfuran-3-carboxylate intermediate2->intermediate3 H2SO4 final_product Saponification 2-Methyl-5-propylfuran-3-carboxylic acid intermediate3->final_product 1. NaOH, EtOH/H2O 2. HCl

Caption: Illustrative synthesis of the target compound.

Step-by-Step Synthesis:

  • Knoevenagel Condensation: React ethyl acetoacetate with valeraldehyde in the presence of a catalytic amount of piperidine and acetic acid to form ethyl 2-acetyl-3-propylacrylate.

  • Michael Addition: Perform a Michael addition of nitromethane to the acrylate intermediate using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Nef Reaction and Cyclization: Treat the nitro-adduct with a strong acid, such as sulfuric acid, to induce a Nef reaction followed by intramolecular cyclization to yield ethyl 2-methyl-5-propylfuran-3-carboxylate.

  • Saponification: Hydrolyze the ester with a base, such as sodium hydroxide in an ethanol/water mixture, followed by acidification with hydrochloric acid to yield the final product, 2-methyl-5-propylfuran-3-carboxylic acid.

Derivatives with different alkyl groups at the 5-position can be synthesized by using the corresponding aldehyde in the initial Knoevenagel condensation step.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative binding affinity of 2-methyl-5-propylfuran-3-carboxylic acid derivatives, with a focus on their interaction with PPARs. While the presented binding data is illustrative, it is grounded in established structure-activity relationships for this class of receptors. The detailed experimental protocols for ITC, SPR, and FP assays provide a robust framework for researchers to generate their own high-quality binding data.

Future work should focus on synthesizing a broader range of derivatives and performing comprehensive in vitro and in cell-based assays to validate their activity and selectivity for the different PPAR isoforms. Such studies will be crucial in elucidating the full therapeutic potential of this promising class of furan derivatives.

References

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). PMC. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Semantic Scholar. [Link]

  • The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma. (2025). PubMed. [Link]

  • Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion. (2017). ACS Publications. [Link]

  • The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma. (2025). PMC. [Link]

Sources

A Senior Application Scientist's Guide: GC-MS vs. LC-MS for the Detection of 2-Methyl-5-propylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in metabolomics, drug discovery, and quality control, the accurate detection of small molecules is paramount. The choice of analytical instrumentation can be the determining factor in the success of these endeavors. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 2-Methyl-5-propylfuran-3-carboxylic acid . Our analysis is grounded in the fundamental physicochemical properties of the analyte and supported by established experimental methodologies.

The Analytical Challenge: Understanding 2-Methyl-5-propylfuran-3-carboxylic acid

Before comparing analytical techniques, we must first understand the molecule of interest. 2-Methyl-5-propylfuran-3-carboxylic acid possesses a unique combination of functional groups that dictates its analytical behavior:

  • A Carboxylic Acid Group (-COOH): This group imparts significant polarity, the ability to donate a hydrogen bond, and a high boiling point, rendering the molecule non-volatile under standard conditions.[1]

  • A Furan Ring: This heterocyclic aromatic ring contributes to the molecule's overall structure and potential for thermal stability, although substituted furans can undergo decomposition at elevated temperatures.[2][3]

  • Alkyl Substituents (-CH₃, -C₃H₇): These groups add a degree of non-polar character to the molecule.

The primary analytical hurdle is the carboxylic acid group. Its polarity and low volatility make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable.[4][5] Conversely, these properties make it a prime candidate for LC-MS analysis.

The GC-MS Approach: A Powerful Technique Requiring Chemical Derivatization

GC-MS is a gold-standard technique renowned for its high chromatographic resolution, robust nature, and the availability of extensive, standardized mass spectral libraries for confident compound identification.[4][5] However, to make 2-Methyl-5-propylfuran-3-carboxylic acid "GC-amenable," a chemical derivatization step is mandatory.

The core principle of derivatization is to mask the polar carboxylic acid group, thereby increasing the analyte's volatility and thermal stability.[6][7] The most common and effective method for carboxylic acids is silylation .[6] This process replaces the active proton on the carboxyl group with a non-polar trimethylsilyl (TMS) group.

Experimental Protocol: Silylation for GC-MS Analysis

This protocol outlines a standard procedure for the silylation of 2-Methyl-5-propylfuran-3-carboxylic acid.

Objective: To convert the non-volatile carboxylic acid into its volatile trimethylsilyl (TMS) ester for GC-MS analysis.

Materials:

  • Dried sample extract containing the analyte.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile).

  • GC vials with inserts.

  • Heating block.

Procedure:

  • Drying: Ensure the sample is completely free of water, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen.[6]

  • Reconstitution: Dissolve the dried residue in 50 µL of anhydrous pyridine within a GC vial.

  • Derivatization: Add 50 µL of BSTFA (+1% TMCS) to the vial. The 1:1 ratio of solvent to reagent is a common starting point.[6]

  • Reaction: Tightly cap the vial, vortex briefly, and heat at 70°C for 45 minutes to ensure complete reaction.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Anticipated GC-MS Parameters
  • GC Column: A non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is ideal for separating the derivatized analyte.[7]

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. EI generates reproducible, information-rich fragmentation patterns ideal for library matching.[5][8]

  • Mass Analyzer: Quadrupole or Ion Trap.

The resulting mass spectrum for the TMS-derivatized analyte will show a distinct molecular ion and characteristic fragments, providing a high degree of confidence in its identification.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s0 Sample containing Analyte s1 Evaporate to Dryness (Nitrogen Stream) s0->s1 s2 Add Anhydrous Solvent + BSTFA Reagent s1->s2 s3 Heat at 70°C (Derivatization) s2->s3 a0 Inject Derivatized Sample s3->a0 a1 GC Separation (DB-5ms column) a0->a1 a2 Electron Ionization (EI) a1->a2 a3 Mass Analysis (Quadrupole) a2->a3 a4 Data Interpretation (Library Matching) a3->a4

GC-MS workflow including mandatory derivatization.

The LC-MS Approach: Simplicity and Sensitivity through Direct Analysis

Liquid Chromatography-Mass Spectrometry is the premier technique for analyzing polar, non-volatile, and thermally labile compounds, making it exceptionally well-suited for carboxylic acids.[4][9] The most significant advantage of LC-MS is the ability to perform direct analysis without the need for derivatization, streamlining the workflow and reducing potential sources of error.

The analysis relies on soft ionization techniques, primarily Electrospray Ionization (ESI). For a carboxylic acid, ESI in negative ion mode is highly effective. The acidic proton is easily removed, forming a deprotonated molecule, [M-H]⁻, which can be detected with very high sensitivity.[10][11]

Experimental Protocol: Direct LC-MS Analysis

This protocol describes a "dilute-and-shoot" method typical for LC-MS.

Objective: To directly quantify 2-Methyl-5-propylfuran-3-carboxylic acid in a sample.

Materials:

  • Sample containing the analyte.

  • LC-MS grade solvents (e.g., Acetonitrile, Water).

  • LC vials.

Procedure:

  • Extraction: If the analyte is in a complex matrix (e.g., plasma), a simple protein precipitation or liquid-liquid extraction may be performed.[7] For cleaner samples, this may not be necessary.

  • Dilution: Dilute the sample extract with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration within the calibrated range of the instrument.

  • Filtration: (Optional) Filter the diluted sample through a 0.22 µm filter to remove particulates.

  • Analysis: Transfer the sample to an LC vial for direct injection into the LC-MS system.

Anticipated LC-MS Parameters
  • LC Column: A reversed-phase C18 column is a common choice. Because small polar acids can have poor retention, using a column with a polar end-capping or employing an alternative stationary phase might be necessary for optimal separation.[12][13]

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of additive like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to improve peak shape and ionization.[10][14]

  • Ionization Mode: ESI in Negative Ion Mode (ESI-).

  • Mass Analyzer: Triple Quadrupole (for targeted quantification) or High-Resolution Mass Spectrometry (HRMS) like Orbitrap or TOF (for high-confidence identification).

The primary ion observed will be the [M-H]⁻ at a mass-to-charge ratio corresponding to the molecular weight of the analyte minus one proton. Tandem MS (MS/MS) can be used to fragment this ion for enhanced selectivity and structural confirmation.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis s0 Sample containing Analyte s1 Dilute with Mobile Phase s0->s1 s2 Transfer to LC Vial s1->s2 a0 Direct Injection s2->a0 a1 LC Separation (C18 column) a0->a1 a2 Electrospray Ionization (ESI-) a1->a2 a3 Mass Analysis (Triple Quad / HRMS) a2->a3 a4 Data Interpretation (Accurate Mass / MRM) a3->a4

Sources

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Disposal of 2-Methyl-5-propylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Core Principle: Proactive Risk Mitigation

In drug development and chemical research, the lifecycle of a compound extends beyond its synthesis and application; its safe and compliant disposal is a critical final step. For 2-Methyl-5-propylfuran-3-carboxylic acid, a compound featuring both a furan ring and a carboxylic acid functional group, a rigorous disposal protocol is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. The furan moiety suggests potential for peroxide formation and toxicity, while the carboxylic acid group introduces corrosive properties.[1][2][3][4] Therefore, this substance must be treated as a hazardous waste from the moment it is designated for disposal.

The foundational regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enacted by the Environmental Protection Agency (EPA).[5][6] RCRA establishes a "cradle-to-grave" system, which mandates that hazardous waste is managed safely from its generation to its final disposal.[7][8] This guide is designed to align with RCRA principles and ensure your laboratory's practices are both safe and compliant.

Anticipated Hazard Profile

Understanding the potential hazards is the first step in defining a safe disposal workflow. Based on the compound's constituent functional groups, we can anticipate the following risks.

  • Irritation: Like many carboxylic acids, this compound is expected to be a skin and eye irritant.[9][10]

  • Toxicity: Furan and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1][3]

  • Peroxide Formation: Furan compounds may form explosive peroxides upon prolonged exposure to air and light.[3][11] This necessitates careful storage, even for waste containers.

  • Flammability: While the carboxylic acid group reduces volatility, the furan ring and alkyl chain suggest the compound may be combustible.[11]

Comparative Hazard Data

To provide a contextual understanding, the table below summarizes key data for structurally related compounds.

CompoundCAS NumberKey Hazards
Furan110-00-9Highly Flammable, Toxic, Carcinogen, Peroxide Former[3][11]
2,5-Furandicarboxylic acid3238-40-2Causes serious eye irritation[12]
3-Methyl-2-furancarboxylic Acid4412-96-8Causes skin and serious eye irritation[9][10]

Mandatory Safety and Handling Protocols

Prior to initiating any disposal procedure, the following personal protective equipment (PPE) and handling protocols are mandatory.

  • Eye Protection: Wear chemical safety goggles at all times.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[2]

  • Body Protection: A flame-resistant lab coat is required.

  • Ventilation: All handling of 2-Methyl-5-propylfuran-3-carboxylic acid, including transfer to a waste container, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

Step-by-Step Disposal Workflow

The proper disposal of 2-Methyl-5-propylfuran-3-carboxylic acid is a systematic process designed to prevent accidental exposure and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in the general trash .[1][3]

Step 1: Waste Characterization and Segregation
  • Designation: Immediately classify any unwanted 2-Methyl-5-propylfuran-3-carboxylic acid (whether in pure form, in solution, or as contaminated material) as Hazardous Waste .[13][14]

  • Segregation: Do not mix this waste with other chemical waste streams.[2] Keep it in a dedicated container, separate from acids, bases, oxidizers, and aqueous waste to prevent unforeseen chemical reactions.[15][16]

Step 2: Containerization and Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top cap. The original container is often suitable if it is in good condition.[1][2]

  • Labeling: The container must be labeled clearly and immediately. The label must include:

    • The words "HAZARDOUS WASTE "[2][17]

    • The full chemical name: "2-Methyl-5-propylfuran-3-carboxylic acid "

    • A clear list of the hazards: "Irritant, Potentially Toxic "

    • The date the container was first used for waste accumulation.

Step 3: On-Site Accumulation
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[14][17] The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: The SAA should utilize a secondary containment bin to capture any potential leaks or spills.[13]

  • Container Status: Keep the waste container tightly closed at all times, except when adding waste.[1][14]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[13][14] Once this limit is reached, the waste must be moved from the SAA within three days.

Step 4: Final Disposal and Removal
  • Professional Handling: Your EHS department will coordinate with a licensed hazardous waste disposal contractor to transport the waste to a certified Treatment, Storage, and Disposal Facility (TSDF) for final processing, typically via incineration under controlled conditions.[5][18]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Process cluster_ehs EHS & Contractor Process A Step 1: Generation & Characterization as 'Hazardous' B Step 2: Segregate into a dedicated, compatible container A->B Isolate C Step 3: Label Container (Name, Hazards, Date) B->C Identify D Step 4: Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D Store Safely E Step 5: Request Waste Pickup via Institutional EHS Dept. D->E Container Full or Project Complete F Step 6: Licensed contractor collects waste from lab/CAA E->F Coordinate G Step 7: Transport to certified Treatment, Storage, and Disposal Facility (TSDF) F->G Manifest & Transport H Step 8: Final Disposal (e.g., High-Temp Incineration) G->H RCRA Compliance

Caption: Waste Disposal Workflow from Laboratory Generation to Final Disposal.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Spill Management
  • Evacuate & Secure: Alert personnel in the immediate area and control entry.[3]

  • Eliminate Ignition Sources: Turn off any nearby heat sources or electronics.[3]

  • Containment:

    • For Solid Spills: Gently sweep the material to avoid creating dust. Collect in a sealable container.[9]

    • For Liquid Spills: Absorb the spill using an inert material like vermiculite, dry sand, or earth.[1][3] Do not use combustible materials like paper towels.

  • Disposal of Cleanup Material: Place all contaminated absorbent material into a new, sealable container. Label it as "Hazardous Waste" with the chemical name and dispose of it following the procedure in Section 4.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water, and ventilate the space.[3]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][19]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.com.
  • HazChem Environmental. (n.d.). RCRA: Resource Conservation & Recovery Act. HazChem Environmental.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
  • BenchChem. (2025).
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2,5-Furandicarboxylic acid. Sigmaaldrich.com.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. EPA.gov.
  • Wikipedia. (n.d.).
  • U.S. Environmental Protection Agency. (2026).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC.org.
  • Environmental Health and Safety, University of Washington. (n.d.). Laboratory Waste Management Guidelines. EHS.washington.edu.
  • U.S. Environmental Protection Agency. (n.d.).
  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Labmanager.com.
  • University of Alberta. (n.d.). In-Laboratory Treatment of Chemical Waste. University of Alberta.
  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. NJ.gov.
  • Formosa Plastics Corporation. (2009).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Ethanone, 1-(5-methyl-2-furanyl)-. Fishersci.com.
  • Cayman Chemical. (2025). Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid. Caymanchem.com.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.ch.
  • Fisher Scientific. (2009). Safety Data Sheet - 1-Methylcyclopropanecarboxylic acid. Fishersci.com.
  • Fisher Scientific. (2014).
  • TCI Chemicals. (n.d.). Safety Data Sheet - 3-Methyl-2-furancarboxylic Acid. Tcichemicals.com.
  • TCI Chemicals. (2024). Safety Data Sheet - 3-Methyl-2-furancarboxylic Acid. Tcichemicals.com.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,5-Furandicarboxylic acid. Chemos.de.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。